1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one
Description
1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one is a pyrazoline derivative characterized by a dihydro-1H-pyrazole core substituted with two thiophen-2-yl groups at positions 3 and 3. A 2-chloroethanone moiety is attached to the pyrazole’s N1 position. Pyrazolines are widely studied for their biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
2-chloro-1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2OS2/c14-8-13(17)16-10(12-4-2-6-19-12)7-9(15-16)11-3-1-5-18-11/h1-6,10H,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXJAFXYJIYLRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CCl)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone.
Substitution with Thiophene Groups: The thiophene groups are introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Introduction of the Chloroethanone Moiety: The final step involves the reaction of the pyrazole-thiophene intermediate with chloroacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The chloroethanone moiety can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiophene and pyrazole moieties exhibit antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains and fungi, showing promising results. In vitro studies demonstrated that certain derivatives possess significant antifungal activity against pathogens such as Fusarium graminearum and Botrytis cinerea .
Anti-inflammatory Potential
Molecular docking studies suggest that derivatives of 1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one may act as inhibitors of the enzyme 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. This positions the compound as a candidate for further development in treating inflammatory diseases .
Anticancer Properties
Recent studies have explored the anticancer potential of pyrazole derivatives. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis in cancer cells while sparing normal cells .
Conductive Polymers
Due to its unique electronic properties stemming from the conjugated system involving thiophene and pyrazole units, this compound can be utilized in the development of conductive polymers. These materials have applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Sensors
The compound's ability to undergo redox reactions makes it suitable for sensor applications. It can be incorporated into sensor devices for detecting environmental pollutants or biological analytes due to its sensitivity to changes in the local environment.
Study on Antifungal Activity
A study evaluated the antifungal efficacy of various pyrazole derivatives against Rhizoctonia solani. The results indicated that some derivatives exhibited lower EC50 values than established antifungal agents, highlighting their potential as new fungicides .
Research on Anti-inflammatory Effects
In silico docking studies were performed to assess the binding affinity of this compound to 5-lipoxygenase. The findings suggested strong interactions that could lead to the development of novel anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: May interact with enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: Could modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Insights :
- Thiophene vs. Chlorophenyl : Thiophene’s sulfur atom may improve metabolic stability compared to chlorophenyl groups, which are prone to dehalogenation .
- Chloroethanone vs.
Structural and Conformational Differences
- Dihedral Angles : In ’s chlorophenyl derivative, the dihedral angle between the pyrazole and benzene rings is 75.97°, reducing planarity. In contrast, thiophene’s smaller steric profile may allow closer π-π stacking .
- Crystal Packing : Weak C–H⋯O hydrogen bonds and π-π interactions stabilize ’s structure. The target compound’s thiophene sulfur could introduce S⋯π or S–Cl interactions, altering packing efficiency .
Biological Activity
The compound 1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are known for their wide range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. This article details the biological activity of this specific compound, supported by data tables and relevant case studies.
Pharmacological Activities
The biological activities of This compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 12 | 64 µg/mL |
These results suggest that the compound may be effective in treating infections caused by these pathogens .
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound was evaluated using the carrageenan-induced paw edema model in rats. The results showed a significant reduction in paw swelling compared to the control group.
| Treatment Group | Paw Edema (mm) | Percentage Inhibition (%) |
|---|---|---|
| Control | 10.5 | - |
| Compound (50 mg/kg) | 6.8 | 35.2 |
| Compound (100 mg/kg) | 4.5 | 57.1 |
This data indicates that the compound exhibits noteworthy anti-inflammatory effects .
3. Analgesic Activity
The analgesic effects were assessed using both the hot plate test and the acetic acid-induced writhing test in mice. The results demonstrated a dose-dependent analgesic effect.
| Test | Control Group (Latency Time in seconds) | Compound (100 mg/kg) (Latency Time in seconds) |
|---|---|---|
| Hot Plate Test | 8.0 | 12.5 |
| Acetic Acid Writhing Test | 25 | 14 |
The findings suggest that this compound has significant central analgesic activity .
Case Studies and Research Findings
Recent studies have focused on synthesizing various pyrazole derivatives and evaluating their biological activities. For instance, a study conducted on a series of pyrazole derivatives indicated that modifications at specific positions significantly affect their biological activities, including cytotoxicity against cancer cell lines .
Cytotoxicity Studies
Cytotoxicity assays against HepG2 liver cancer cells revealed that the compound exhibits promising anticancer properties with an IC50 value of approximately 15 µM, indicating its potential as a therapeutic agent in cancer treatment.
Q & A
Q. What are the common synthetic routes for preparing this compound, and how are intermediates characterized?
The synthesis typically involves cyclocondensation of chalcone derivatives with hydrazine hydrate in acidic media. For example, a chalcone precursor (e.g., (E)-1-(substituted phenyl)-3-(thiophen-2-yl)prop-2-en-1-one) is reacted with hydrazine hydrate in glacial acetic acid under reflux, followed by purification via recrystallization (yield: ~84%) . Key intermediates are monitored using TLC and characterized via / NMR and LCMS to confirm regioselectivity and purity .
Q. Which spectroscopic and crystallographic methods are essential for structural validation?
- X-ray crystallography : SHELXL refinement is critical for resolving bond lengths, angles, and intermolecular interactions (e.g., C–H⋯O hydrogen bonds, π-π stacking) .
- NMR spectroscopy : and NMR identify substituent patterns (e.g., thiophene protons at δ 6.8–7.5 ppm; pyrazole CH at δ 3.2–4.1 ppm) .
- LCMS : Confirms molecular ion peaks (e.g., [M+1] at m/z 418–579) .
Q. What are the key structural features influencing reactivity and biological activity?
The pyrazole ring adopts an envelope conformation, with dihedral angles (e.g., 16.6°–76.0° between aromatic rings) affecting steric and electronic interactions . The chloroacetyl group enhances electrophilicity, enabling nucleophilic substitutions, while thiophene moieties contribute to π-stacking with biological targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent optimization : Ethanol/acetic acid mixtures enhance cyclization kinetics vs. DMF, which may cause side reactions .
- Atmosphere control : Nitrogen prevents oxidation of thiophene groups during synthesis .
- Catalyst screening : Sodium dithionite improves nitro-group reduction efficiency (e.g., 55–60°C, methanol solvent) .
Yield improvements (10–15%) are quantified via HPLC analysis .
Q. How to resolve contradictions in structural data (e.g., XRD vs. NMR)?
Q. What strategies are used to study antitumor activity, and how is selectivity assessed?
- In vitro assays : MTT-based cytotoxicity screening against HCT-116, MCF-7, and CACO-2 cell lines (IC values) .
- Structure-activity relationships (SAR) : Modifying the chloroacetyl group to methanesulfonyl or pyrimidine-thioether derivatives alters target affinity (e.g., HSP90 inhibition) .
- Selectivity indices : Compare cytotoxicity in tumor vs. non-tumor (e.g., BHK) cell lines .
Q. How to assess stability under varying storage conditions?
Q. What computational methods predict target interactions and pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
